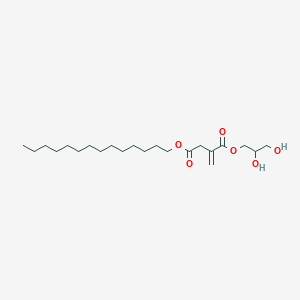![molecular formula C12H14Na8O35S8 B14073894 octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a complex organic compound characterized by its multiple sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate typically involves the sulfonation of specific sugar derivatives. The reaction conditions often include the use of strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures to ensure the selective sulfonation of the hydroxyl groups on the sugar molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the protection of certain functional groups, selective sulfonation, and subsequent deprotection. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as ion exchange chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate primarily undergoes substitution reactions due to the presence of multiple sulfonate groups. These reactions can involve the replacement of sulfonate groups with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in aqueous or polar organic solvents at moderate temperatures. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include various substituted derivatives where the sulfonate groups are replaced by other functional groups, leading to compounds with potentially different properties and applications.
科学的研究の応用
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its biocompatibility and solubility.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial products due to its surface-active properties.
作用機序
The mechanism by which octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate exerts its effects is primarily through its interaction with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins, enzymes, and other biomolecules, leading to changes in their activity and stability. The compound can also act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological and chemical systems.
類似化合物との比較
Similar Compounds
Octasodium 1,3,4,6-tetra-O-sulfonato-β-D-fructofuranosyl 2,3,4,6-tetra-O-sulfonato-α-D-glucopyranoside: Similar in structure but differs in the arrangement of sulfonate groups.
Sodium dodecyl sulfate: A simpler sulfonate compound commonly used as a surfactant.
Heptasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate: Similar but with one less sodium ion.
Uniqueness
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is unique due to its high degree of sulfonation, which imparts distinct solubility, reactivity, and interaction properties compared to other sulfonated compounds. Its multiple sulfonate groups allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C12H14Na8O35S8 |
|---|---|
分子量 |
1158.7 g/mol |
IUPAC名 |
octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4?,5?,6?,7?,8?,9?,10?,11?,12-;;;;;;;;/m0......../s1 |
InChIキー |
CPRSOZZDECJZKH-AZGKFXSVSA-F |
異性体SMILES |
C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


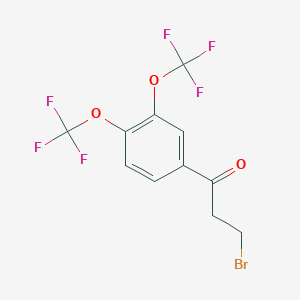
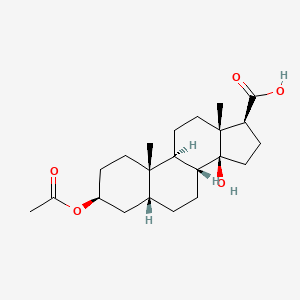



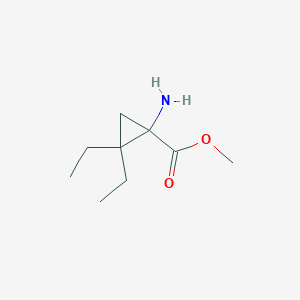
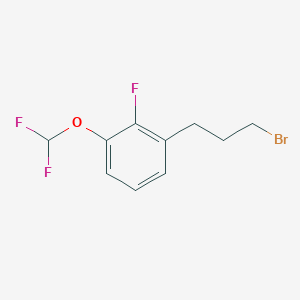
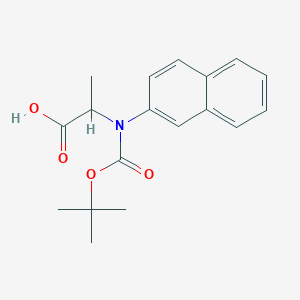
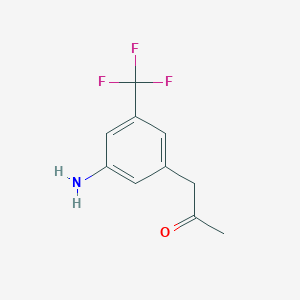
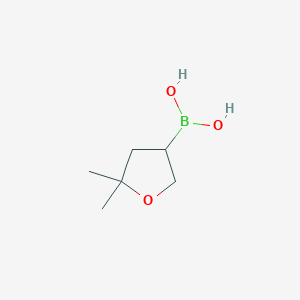
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
